
N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, also known as DIBAL-H, is a chemical compound that is widely used in scientific research. It is a reducing agent that is commonly used in organic chemistry for the reduction of carbonyl compounds. DIBAL-H is a powerful reducing agent that is known for its ability to selectively reduce aldehydes and ketones to their corresponding alcohols.
科学的研究の応用
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Research into novel polyamides, such as those detailed by Liu et al. (2013), highlights the synthesis of new diamine containing pyridine and trifluoromethylphenyl groups used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit high thermal stability, solubility in organic solvents, and could be cast into transparent, flexible films. Such research suggests potential applications of N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide in materials science, specifically in the development of novel polymers with unique properties (Liu et al., 2013).
Aromatic Polyamides Based on Ether-Sulfone-Dicarboxylic Acids
The work by Hsiao and Huang (1997) on aromatic polyamides based on ether and sulfone links prepared via direct polycondensation suggests a framework for understanding how this compound might be utilized in the synthesis of high-performance polymers. These materials are noted for their solubility, thermal properties, and potential for creating strong, transparent films, indicating possible applications in high-temperature resistant materials or coatings (Hsiao & Huang, 1997).
Relationship of Chemical Transformation to Anticancer Activity
Shiba et al. (1983) discuss the chemical transformation of arylsulfonyl-hydrazones, pointing to the significance of spontaneous chemical transformations in exerting anticancer activity. Although this study does not directly mention this compound, the investigation into the reactivity and potential biological activity of related compounds could inform research into novel anticancer agents or probes for biological systems (Shiba et al., 1983).
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-9-8-15(12-19(18)27-2)13-21-20(23)22-11-10-17(14-22)28(24,25)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCXOVPMMHCBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)

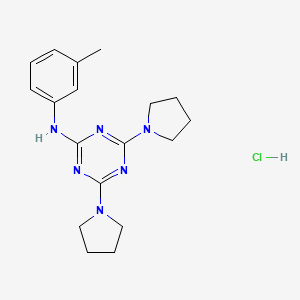
![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)
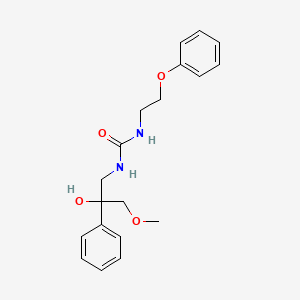

![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
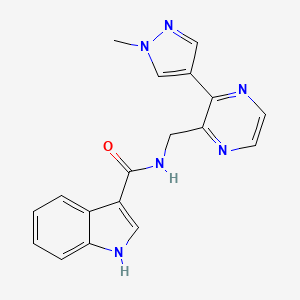
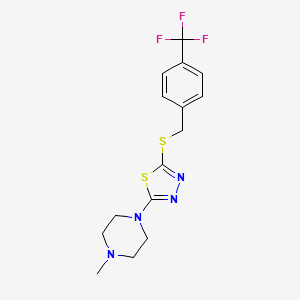
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2536418.png)
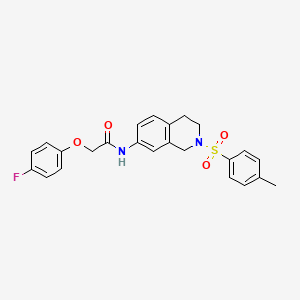
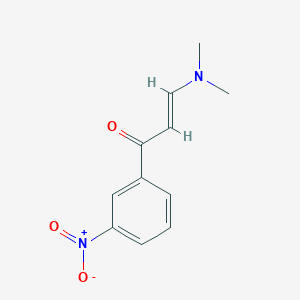
![Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate](/img/structure/B2536423.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)